1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid
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Overview
Description
1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles like aziridines
Preparation Methods
The synthesis of 1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by functionalization. One common synthetic route includes the ring-opening of epoxides with azides, followed by a Staudinger reaction to form the azetidine ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid undergoes various chemical reactions due to the strain in its four-membered ring. Common reactions include:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often using reagents like sodium azide or alkyl halides.
Major products from these reactions include oxidized derivatives, reduced forms, and substituted azetidines, which can further be used in various applications.
Scientific Research Applications
1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as a scaffold for designing enzyme inhibitors.
Mechanism of Action
The mechanism of action of 1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid involves its interaction with molecular targets through its strained ring system. The ring strain facilitates ring-opening reactions, which can interact with biological targets, leading to various biological effects. The exact molecular pathways depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 1-(1-Acetylazetidin-3-yl)azetidine-3-carboxylic acid include other azetidines and aziridines. Compared to aziridines, azetidines have a more stable ring system but still retain significant ring strain, making them uniquely reactive . This stability allows for easier handling and broader application in synthesis and medicinal chemistry.
Similar Compounds
- Azetidine-3-carboxylic acid
- 1-Acetylazetidine
- Aziridine derivatives
Properties
Molecular Formula |
C9H14N2O3 |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(1-acetylazetidin-3-yl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C9H14N2O3/c1-6(12)10-4-8(5-10)11-2-7(3-11)9(13)14/h7-8H,2-5H2,1H3,(H,13,14) |
InChI Key |
YQZVLWYKEIQKAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(C1)N2CC(C2)C(=O)O |
Origin of Product |
United States |
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